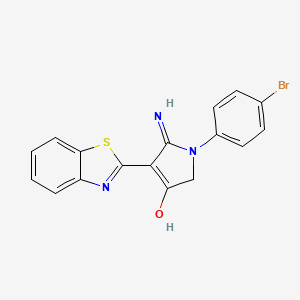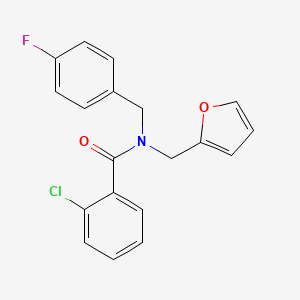![molecular formula C20H15NO4 B14990215 3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14990215.png)
3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound that features a fused ring system incorporating oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-component reactions. One common method is the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides in the presence of catalysts. For instance, a one-pot condensation method can be employed, where the reaction mixture is heated to facilitate the formation of the oxazin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as acidic ionic liquids or metal catalysts may be used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with various molecular targets. It may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
- 9,10-Dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Uniqueness
3-(2-Furylmethyl)-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its specific fused ring system and the presence of both oxygen and nitrogen heteroatoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15NO4 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C20H15NO4/c22-20-16-6-2-1-5-14(16)15-7-8-18-17(19(15)25-20)11-21(12-24-18)10-13-4-3-9-23-13/h1-9H,10-12H2 |
InChI Key |
FHOPZEMRXPEYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14990138.png)
![8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14990150.png)
![N-(2-chlorophenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14990155.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B14990162.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B14990169.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B14990175.png)
![3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14990176.png)
![N-(5-chloro-2-methylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14990186.png)

![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14990195.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14990196.png)
![5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B14990201.png)
![5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14990205.png)

